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This document provides a comprehensive guide for researchers, scientists, and drug
development professionals on the formulation and processing of SU-8 photoresist incorporating
Tri-p-tolylsulfonium trifluoromethanesulfonate as the photoacid generator (PAG). We will
delve into the fundamental chemical mechanisms, provide detailed, field-tested protocols, and
discuss the critical parameters that govern the successful fabrication of high-aspect-ratio
microstructures.

Foundational Principles: The Role of Tri-p-
tolylsulfonium Trifluoromethanesulfonate in SU-8

SU-8 is an epoxy-based, negative-tone photoresist renowned for its ability to form thick layers
(from micrometers to millimeters) with high aspect ratios, making it a cornerstone material for
MEMS, microfluidics, and as a structural material in biomedical devices.[1][2][3][4] Its
functionality hinges on a chemically amplified mechanism, which is initiated by a Photoacid
Generator (PAG).[1][5]
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Tri-p-tolylsulfonium trifluoromethanesulfonate is a type of triarylsulfonium salt that serves
as a highly efficient PAG. Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to
generate a strong acid, which then acts as a catalyst to drive the polymerization of the SU-8
epoxy resin during a subsequent thermal step.

The Two-Stage Curing Mechanism

The cross-linking of SU-8 is not a direct result of photon interaction with the resin but a
sophisticated two-stage process:

o Photoacid Generation (UV Exposure): During the lithographic exposure step (optimally at
365 nm, or i-line), the Tri-p-tolylsulfonium trifluoromethanesulfonate PAG absorbs a
photon.[1] This absorbed energy induces an irreversible chemical decomposition of the
sulfonium salt, releasing a proton to form a potent acid—in this case,
trifluoromethanesulfonic acid (CFsSOsH).[2][5]

o Acid-Catalyzed Cross-Linking (Post-Exposure Bake): The wafer is then heated in a process
known as the Post-Exposure Bake (PEB). The generated acid, now distributed throughout
the exposed regions of the resist, serves as a powerful catalyst for the cationic ring-opening
polymerization of the multiple epoxide groups on the SU-8 resin.[1][2][5][6] This creates an
extensive, three-dimensional cross-linked network. The process is "chemically amplified"
because a single photo-generated acid molecule can catalyze numerous polymerization
reactions, leading to high sensitivity and efficiency.[1][5] The heavily cross-linked areas
become insoluble in the developer solvent, forming the final structure.
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Figure 1: Mechanism of chemically amplified SU-8 cross-linking.

Protocol for SU-8 Processing with Sulfonium Salt
PAGs

This protocol provides a robust starting point for fabricating SU-8 structures. Each step includes
an explanation of its purpose, as process understanding is key to troubleshooting and
optimization.
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Substrate Preparation

o Objective: To ensure a clean, dehydrated surface for optimal resist adhesion.
e Protocol:

o Perform a solvent clean on the substrate (e.g., silicon wafer, glass slide) using acetone,
followed by an isopropanol (IPA) rinse.

o Dry the substrate thoroughly with a nitrogen gun.

o Perform a dehydration bake on a hotplate at 150°C - 200°C for a minimum of 15 minutes

to remove any adsorbed moisture.[4][7]
o Allow the substrate to cool to room temperature before applying the photoresist.

o (Optional) For substrates with challenging adhesion properties, an adhesion promoter like
Omnicoat™ may be applied according to the manufacturer's instructions prior to SU-8

coating.[4]
Spin Coating
¢ Objective: To deposit a uniform film of SU-8 photoresist of a desired thickness.
» Protocol:
o Ensure the SU-8 resist is at room temperature to achieve consistent viscosity.

o Dispense an appropriate amount of SU-8 onto the center of the substrate (approx. 1 mL
per inch of substrate diameter).[4]

o Use a two-stage spin cycle:

= Spread Cycle: Ramp to 500 rpm at 100 rpm/s and hold for 10-15 seconds to allow the
resist to cover the substrate.

= Main Spin Cycle: Ramp to the final target speed (e.g., 1000-4000 rpm) at 300 rpm/s and
hold for 30 seconds.[4] The final thickness is primarily determined by the resist viscosity
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and the final spin speed.

o (Optional but Recommended) After spinning, carefully wipe the backside and edge of the
substrate with a swab lightly dampened with PGMEA or SU-8 Developer to remove the
edge bead.[8] This ensures uniform contact with the hotplate during baking.

Soft Bake (Pre-Bake)

o Objective: To evaporate the majority of the solvent from the photoresist film, leaving a solid,

tack-free layer.[1]
e Protocol:
o Place the coated substrate on a precisely leveled hotplate.

o For thick films (>50 um), a slow ramp is critical to prevent skinning and stress-induced

cracking.[9]

o Bake in two stages: first at 65°C, then at 95°C. The duration depends heavily on film
thickness (see Table 1).

o After the bake, allow the substrate to cool slowly to room temperature on a level surface

before exposure.

UV Exposure

» Objective: To transfer the mask pattern to the resist by generating the latent acid image.

e Protocol:

o Use a mask aligner or stepper with a filtered UV source, as the optimal exposure
wavelength is 365 nm (i-line).[1]

o The exposure dose is a critical parameter that varies with film thickness. Underexposure
will result in incomplete cross-linking and feature washout during development, while
overexposure can lead to feature broadening, brittleness, and internal stress.[4][9] Refer

to Table 1 for starting dose recommendations.
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Post-Exposure Bake (PEB)

o Objective: To thermally activate the acid-catalyzed cross-linking of the epoxy resin in the
exposed areas.[5]

e Protocol:

[e]

Place the exposed substrate on a leveled hotplate.

o As with the soft bake, use a slow temperature ramp for thicker films to minimize thermal
stress.[9]

o Perform a two-stage bake, typically at 65°C and then 95°C. The PEB duration is a function
of film thickness (see Table 1).

o After the bake, cool the substrate slowly to room temperature. A visible latent image of the
pattern may now be apparent.

Development

» Objective: To dissolve and remove the unexposed, un-crosslinked regions of the photoresist.
e Protocol:

o Immerse the substrate in a bath of SU-8 Developer (PGMEA is a common choice).[10]

o Provide gentle agitation during development to facilitate the removal of dissolved resist.

o Development time is highly dependent on film thickness (see Table 1).

o To check for completion, briefly immerse the substrate in a fresh bath of IPA. If a white
residue or film appears, the development is incomplete.[4][8][10] Return the substrate to
the developer bath for another 1-2 minutes and repeat the IPA check until no white film is
observed.

Rinse and Dry

o Objective: To stop the development process and clean the substrate.
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e Protocol:

o After development is complete, rinse the substrate thoroughly with IPA for approximately
30 seconds.

o Gently dry the substrate with a stream of nitrogen. Avoid aggressive blowing which could
damage delicate high-aspect-ratio structures.

Hard Bake (Optional)

o Objective: To further densify and anneal the SU-8 structures, enhancing their mechanical,
chemical, and thermal stability for applications where the resist is a permanent part of the
device.[4][8]

e Protocol:
o Place the developed substrate in a convection oven or on a hotplate.
o Ramp the temperature slowly to between 150°C and 200°C and hold for 15-30 minutes.

o Allow the substrate to cool down slowly to room temperature.
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Figure 2: Standard SU-8 photolithography workflow.
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Quantitative Processing Parameters

The following table provides baseline processing parameters for various SU-8 film thicknesses.
These should be considered starting points, and process optimization is essential for specific
applications and equipment.

Film . Approx. . .
. Soft Bake Time PEB Time (min Development
Thickness ) Exposure . .
(min @ 95°C) @ 95°C) Time (min)
(um) Dose (mJ/icm?)
10 3-5 120 - 150 2-4 2-3
25 5-7 160 - 200 5-6 3-5
50 10-15 200 - 250 8-10 6-8
100 30 - 40 300 - 400 15-20 10-15
200 60 - 90 450 - 600 30-45 20-30

Note: All bakes should be preceded by a lower temperature step (e.g., 5-15 min @ 65°C) and
utilize slow temperature ramping, especially for films > 50 um.[4][7][9]

Safety and Handling Precautions

Working with SU-8 and its components requires strict adherence to safety protocols.

e Hazards: Tri-p-tolylsulfonium trifluoromethanesulfonate and related sulfonium salts can
cause skin and eye irritation or burns.[11][12] The solvents used (e.g., cyclopentanone,
PGMEA) are flammable and can cause respiratory irritation.[12][13]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[11][13]
[14]

» Handling: All handling of the photoresist, solvents, and developers must be performed in a
certified chemical fume hood to avoid inhalation of vapors.[11][13]
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o Storage: Store SU-8 photoresist and its components in tightly sealed containers in a cool,
dry, and well-ventilated area, away from heat, sparks, and open flames.[11][13]

» Disposal: Dispose of all chemical waste, including used developer and resist, in accordance
with local, state, and federal regulations through an approved waste disposal plant.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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